Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane
Overview
Description
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is an organotin compound with the molecular formula C19H38O2Sn. It is a liquid at room temperature and is known for its use in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. This compound is characterized by the presence of a tin atom bonded to a propynyl group and three butyl groups, along with two ethoxy groups attached to the propynyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane can be synthesized through the reaction of 3,3-diethoxyprop-1-yne with tributyltin chloride. The reaction typically requires a base, such as sodium hydride, to deprotonate the alkyne and facilitate the nucleophilic attack on the tin center. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the synthesis of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The tin atom can be substituted by other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like halides (e.g., iodine, bromine) and alkoxides (e.g., sodium methoxide) are used under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are used in the presence of bases like triethylamine.
Major Products Formed
Substitution Reactions: Products include substituted organotin compounds.
Oxidation Reactions: Products include tin oxides and other oxidized derivatives.
Coupling Reactions: Products include various carbon-carbon bonded organic molecules.
Scientific Research Applications
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Organotin compounds, including this compound, are studied for their potential biological activity and toxicity.
Medicine: Research is ongoing to explore the potential use of organotin compounds in medicinal chemistry, although their toxicity remains a concern.
Industry: It is used in the production of various organic compounds and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane involves the interaction of the tin atom with various molecular targets. In coupling reactions, the tin atom facilitates the transfer of the propynyl group to the palladium catalyst, enabling the formation of carbon-carbon bonds. The ethoxy groups stabilize the intermediate species, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Similar Compounds
Tributylpropynylstannane: Similar in structure but lacks the ethoxy groups.
Tributyl(1-propynyl)stannane: Another similar compound with slight variations in the propynyl group.
Uniqueness
Tributyl(3,3-diethoxyprop-1-YN-1-YL)stannane is unique due to the presence of ethoxy groups, which provide additional stability and reactivity in chemical reactions. This makes it particularly useful in specific synthetic applications where enhanced stability is required.
Properties
IUPAC Name |
tributyl(3,3-diethoxyprop-1-ynyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O2.3C4H9.Sn/c1-4-7(8-5-2)9-6-3;3*1-3-4-2;/h7H,5-6H2,2-3H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPGTOGEUMAPOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O2Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509331 | |
Record name | Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81535-78-6 | |
Record name | Tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50509331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(3,3-diethoxyprop-1-yn-1-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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